1,4-bis(4-diphenylaminostyryl)benzene
Overview
Description
1,4-Bis(4-diphenylaminostyryl)benzene is an organic compound with the molecular formula C46H36N2. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its extended π-conjugation system, which contributes to its high photoluminescence efficiency and excellent charge transport properties .
Mechanism of Action
Target of Action
It is known that this compound is used in oled multilayers , suggesting that its targets could be the organic layers within these devices.
Result of Action
The result of the action of 1,4-Bis(4-diphenylaminostyryl)benzene is likely related to its role in OLED technology. It may contribute to the efficiency and stability of the OLED device .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-diphenylaminostyryl)benzene can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Knoevenagel condensation reaction between terephthaldehyde and diphenylamine . The reaction is typically carried out in the presence of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified using techniques such as column chromatography or crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-diphenylaminostyryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(4-diphenylaminostyryl)benzene has a wide range of applications in scientific research, including:
Optoelectronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency.
Photovoltaics: It is employed in organic solar cells as a donor material to enhance charge transport and light absorption.
Sensors: The compound’s fluorescence properties make it suitable for use in chemical sensors and biosensors.
Biological Imaging: Its strong fluorescence is utilized in biological imaging applications to label and visualize cellular structures.
Comparison with Similar Compounds
1,4-Bis(4-diphenylaminostyryl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound also has an extended π-conjugation system but differs in its electronic properties due to the presence of ethynyl groups instead of styryl groups.
2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: These compounds have imidazole groups, which impart different electrochemical properties compared to this compound.
The uniqueness of this compound lies in its high photoluminescence efficiency and excellent charge transport properties, making it a versatile material for various applications.
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-NBHCHVEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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